molecular formula C18H14N4 B5618536 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 310422-25-4

2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5618536
CAS No.: 310422-25-4
M. Wt: 286.3 g/mol
InChI Key: RNCCCLVDZHMPAW-UHFFFAOYSA-N
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Description

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with phenyl groups attached at the 2 and 5 positions and an amine group at the 7 position.

Preparation Methods

The synthesis of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions in the presence of potassium hydrogen sulfate (KHSO$_4$) in aqueous media . This reaction proceeds through the formation of intermediate aminopyrazoles, which then undergo cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions are generally mild, and the process is considered environmentally friendly due to the use of aqueous media.

Chemical Reactions Analysis

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells. Additionally, its antitumor activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-17-11-15(13-7-3-1-4-8-13)20-18-12-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCCLVDZHMPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256767
Record name 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310422-25-4
Record name 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310422-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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